molecular formula C23H18O8 B14957424 Methyl 2-({7-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-YL}oxy)propanoate

Methyl 2-({7-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-YL}oxy)propanoate

Cat. No.: B14957424
M. Wt: 422.4 g/mol
InChI Key: OOQBBPCQIYIDAO-UHFFFAOYSA-N
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Description

Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate is a complex organic compound characterized by its unique bichromen structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and dihydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the bichromen core or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced bichromen compounds.

Scientific Research Applications

Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate involves its interaction with specific molecular targets and pathways. The bichromen core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({7-methoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromen]-7’-YL}oxy)propanoate is unique due to its bichromen core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H18O8

Molecular Weight

422.4 g/mol

IUPAC Name

methyl 2-[4-(7-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C23H18O8/c1-12(22(25)28-3)29-15-6-7-16-17(11-21(24)30-20(16)10-15)18-8-13-4-5-14(27-2)9-19(13)31-23(18)26/h4-12H,1-3H3

InChI Key

OOQBBPCQIYIDAO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OC)OC3=O

Origin of Product

United States

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